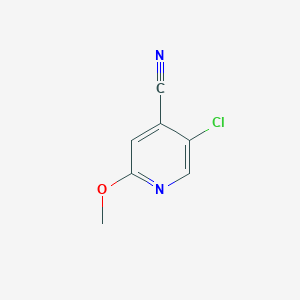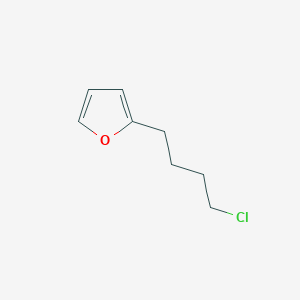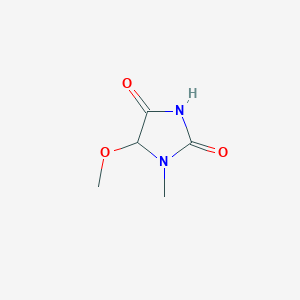![molecular formula C14H14ClN3OS B3361672 3-[2-[(7-Chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one CAS No. 926656-53-3](/img/structure/B3361672.png)
3-[2-[(7-Chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one
Descripción general
Descripción
This compound is a derivative of 7-Chloroquinolin-4-yl, which has been used as a lysosomal inhibitor to study its effects on myogenesis in Gallus gallus . It’s also related to Hydroxychloroquine (HCQ), an alkalinizing lysosomatropic drug that acts by inducing apoptosis of renal cancer cells in vitro and inhibiting TLR7/9 . Its molecular formula is C22H21Cl2N5 and its molecular weight is 426.3 g/mol.
Synthesis Analysis
The synthesis of new 3- ( (7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs has been reported in several studies . The yield was reported to be around 50-60%, with a melting point of 130°C and 280°C .Molecular Structure Analysis
The molecular structure of this compound includes a 7-chloroquinolin-4-yl group attached to a thiazolidin-4-one group via an aminoethyl linker . The IR spectrum shows peaks at 3226 cm^-1 (NH), 2929 cm^-1 (CH stretch of CH2), 1651 cm^-1 (C=O), and 1608 cm^-1 (C=N). The 1H NMR spectrum provides further details about the structure .Chemical Reactions Analysis
The compound has been synthesized from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone . The reaction conditions and the exact mechanism of the reaction are not specified in the available literature.Physical And Chemical Properties Analysis
The compound has a melting point of 280°C . It is slightly soluble in chloroform, DMSO, and methanol .Mecanismo De Acción
Propiedades
IUPAC Name |
3-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c15-10-1-2-11-12(3-4-16-13(11)7-10)17-5-6-18-9-20-8-14(18)19/h1-4,7H,5-6,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACHXENYBZQHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CCNC2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582887 | |
| Record name | 3-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926656-53-3 | |
| Record name | 3-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Propan-2-yl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361606.png)

![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine](/img/structure/B3361620.png)
![Furo[3,2-b]pyridine, 2-nitro-](/img/structure/B3361624.png)



![1H-Imidazo[4,5-c]pyridine-2-acetonitrile, 1-ethyl-6-methoxy-](/img/structure/B3361641.png)

![1-[(Trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B3361647.png)


![1-Methyl-2H-cyclopenta[d]pyridazine](/img/structure/B3361678.png)
